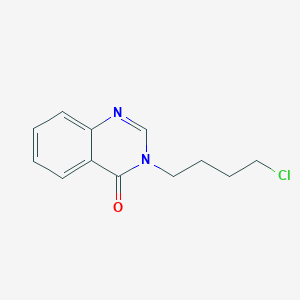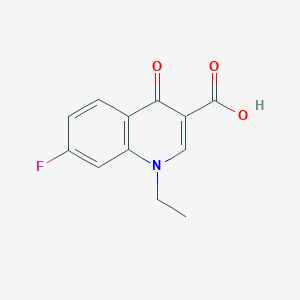
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide is a compound that belongs to the class of hydrazides and quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of both quinoline and hydrazide moieties in its structure makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide typically involves the reaction of quinoline derivatives with hydrazine and acetic acid. One common method includes the following steps :
Formation of Quinoline Derivative: The starting material, a quinoline derivative, is synthesized through classical methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thioether Formation: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group, forming quinolin-4-ylsulfanyl.
Hydrazide Formation: The final step involves the reaction of quinolin-4-ylsulfanyl with hydrazine hydrate and acetic acid under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods such as continuous flow synthesis and mechanochemical approaches . These methods enhance the yield and purity of the final product while reducing the reaction time and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the hydrazide group to amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities. It has shown promising results in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide involves its interaction with specific molecular targets and pathways :
Antimicrobial Activity: The compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparaison Avec Des Composés Similaires
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide can be compared with other similar compounds, such as quinoline derivatives and hydrazides :
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline share similar structural features but differ in their biological activities and applications.
Hydrazides: Compounds like isonicotinic acid hydrazide and nicotinic acid hydrazide are well-known for their antimicrobial properties but lack the sulfanyl group, which imparts unique reactivity to this compound.
List of Similar Compounds
- 4-Hydroxyquinoline
- 2-Hydroxyquinoline
- Isonicotinic acid hydrazide
- Nicotinic acid hydrazide
Propriétés
Numéro CAS |
885278-19-3 |
|---|---|
Formule moléculaire |
C11H11N3OS |
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
2-quinolin-4-ylsulfanylacetohydrazide |
InChI |
InChI=1S/C11H11N3OS/c12-14-11(15)7-16-10-5-6-13-9-4-2-1-3-8(9)10/h1-6H,7,12H2,(H,14,15) |
Clé InChI |
OHRFIYJVBXXKSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)SCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B15066895.png)



![4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione](/img/structure/B15066919.png)

![5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15066935.png)


![5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B15066950.png)

